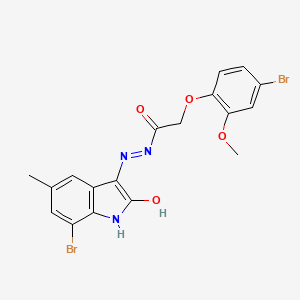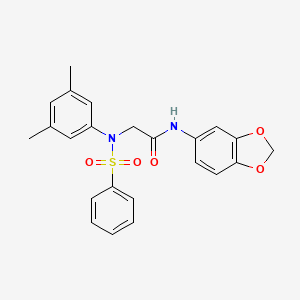![molecular formula C19H28N2O3S B5965484 N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide, commonly known as MTMP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. MTMP belongs to the class of compounds known as piperidines, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of MTMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MTMP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. MTMP has also been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid-1 (TRPV1) channel, which is involved in pain signaling.
Biochemical and Physiological Effects:
MTMP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of inflammatory signaling pathways, and the modulation of pain signaling pathways. MTMP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
MTMP has several advantages for lab experiments, including its high purity and high yield, its well-established synthesis method, and its potential therapeutic properties. However, there are also limitations to the use of MTMP in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of MTMP, including the optimization of its synthesis method, the identification of its molecular targets, and the development of novel derivatives with improved therapeutic properties. MTMP may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are needed to fully understand the therapeutic potential of MTMP and its derivatives.
In conclusion, MTMP is a synthetic compound that has been widely studied for its potential therapeutic properties. MTMP has been shown to have antitumor, anti-inflammatory, and analgesic effects, and its mechanism of action involves the modulation of various signaling pathways in cells. MTMP has several advantages for lab experiments, but there are also limitations to its use. Future studies are needed to fully understand the therapeutic potential of MTMP and its derivatives.
合成方法
The synthesis of MTMP involves several steps, including the reaction of 4-methoxy-2-methylphenol with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with 1-piperidinylmethyl-1-thioacetone. The final product is obtained after purification by column chromatography. The synthesis of MTMP has been optimized to yield high purity and high yield.
科学研究应用
MTMP has been extensively studied for its potential therapeutic properties, including its antitumor, anti-inflammatory, and analgesic effects. MTMP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MTMP has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
属性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14-11-16(24-2)7-8-17(14)20-18(22)9-6-15-5-4-10-21(12-15)19(23)13-25-3/h7-8,11,15H,4-6,9-10,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABZSOZZWVMWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5965421.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5965422.png)

![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B5965431.png)
![[1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5965439.png)
![2-{1-[(1H-benzimidazol-2-ylmethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5965447.png)

![{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B5965457.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-cyclopropylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5965461.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5965463.png)
![N,N-dibenzyl-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965465.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5965492.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965512.png)